molecular formula C24H23F3O6 B11643565 3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11643565
M. Wt: 464.4 g/mol
InChI Key: LZNJOFDESAWNQH-UHFFFAOYSA-N
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Description

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen-7-yl core, introduction of the trifluoromethyl group, and subsequent esterification with 3-methylbutyl acetate. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as distillation, crystallization, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of tumor growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYLBUTYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of a chromen-7-yl core, trifluoromethyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C24H23F3O6

Molecular Weight

464.4 g/mol

IUPAC Name

3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C24H23F3O6/c1-14(2)9-10-30-20(28)13-31-16-7-8-18-19(12-16)33-23(24(25,26)27)22(21(18)29)32-17-6-4-5-15(3)11-17/h4-8,11-12,14H,9-10,13H2,1-3H3

InChI Key

LZNJOFDESAWNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCCC(C)C)C(F)(F)F

Origin of Product

United States

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